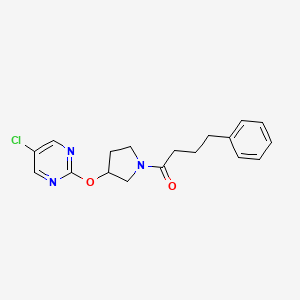

![molecular formula C19H20N2O2 B2588829 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 1393594-51-8](/img/structure/B2588829.png)

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazoles and benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

Imidazoles consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring .

Chemical Reactions Analysis

Imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds . For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Physical And Chemical Properties Analysis

Imidazoles have high porosity, high surface area, and exceptional thermal and chemical stability . These properties make them very attractive materials with potential applications including gas sorption, gas separation, and catalysis .

科学的研究の応用

Antibacterial Applications

Imidazole derivatives have been widely researched for their antibacterial properties . They are known to interact with bacterial cell membranes and interfere with essential biological processes, leading to the inhibition of bacterial growth. The electron-rich nature of the imidazole ring makes it an effective agent for binding to various receptors and enzymes in bacterial cells .

Antifungal Applications

Similar to their antibacterial uses, imidazole compounds exhibit antifungal activities . They can target fungal cell components, disrupting membrane integrity and metabolic pathways. This makes them valuable in treating fungal infections, including those resistant to other antifungal agents .

Anticancer Activities

The structural features of imidazole-based compounds allow them to interact with cancer cell lines, potentially leading to apoptosis or inhibition of cell proliferation. Research into imidazole derivatives as anticancer agents is ongoing, with several molecules showing promise in preclinical studies .

Anti-inflammatory Properties

Imidazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases . Their ability to inhibit enzymes and signaling molecules involved in inflammation has been the subject of various studies .

Antiviral Effects

The versatility of imidazole compounds extends to antiviral therapy . They can interfere with viral replication by targeting key proteins or enzymes necessary for the life cycle of viruses. This application is particularly relevant in the search for new treatments against emerging viral diseases .

Enzyme Inhibition

Imidazole derivatives are known to act as inhibitors for a range of enzymes, such as cholinesterase, carbonic anhydrase, and monoamine oxidase (MAO). This property is exploited in the treatment of conditions like Alzheimer’s disease, glaucoma, and depression, where enzyme regulation is crucial .

作用機序

Safety and Hazards

将来の方向性

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

特性

IUPAC Name |

2-[1-(2-methoxy-5-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(22-3)18(12-14)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIILWTIRHKFPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)OC3=C(C=CC(=C3)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid](/img/structure/B2588753.png)

![[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis](/img/structure/B2588754.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2588755.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588756.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588759.png)